molecular formula C16H17ClN2O3 B2655725 3-(Isonicotinamido)propyl benzoate hydrochloride CAS No. 1216720-62-5

3-(Isonicotinamido)propyl benzoate hydrochloride

Cat. No.: B2655725
CAS No.: 1216720-62-5
M. Wt: 320.77
InChI Key: UMSBKJKZLUUKCT-UHFFFAOYSA-N
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Description

3-(Isonicotinamido)propyl benzoate hydrochloride (CAS 1219154-39-8) is a specialized organic compound with a molecular formula of C16H16Cl2N2O3 and a molecular weight of 355.2 . This complex molecule is an ester derivative, structurally characterized by a benzoate group and an isonicotinamide moiety linked by a propyl chain, and presented as a hydrochloride salt to enhance stability. The compound's structure suggests potential as a valuable intermediate in medicinal chemistry research. The isonicotinamide group is a key scaffold in pharmaceuticals and can contribute to the molecule's ability to form hydrogen bonds, which is critical in drug-receptor interactions . Simultaneously, the benzoate ester component, similar to compounds like propyl benzoate, can influence the molecule's solubility and lipophilicity, making it a subject of interest for probing metabolic pathways or optimizing the physicochemical properties of lead compounds in drug discovery . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic applications. Researchers should consult the safety data sheet and handle this material with appropriate precautions in a laboratory setting.

Properties

IUPAC Name

3-(pyridine-4-carbonylamino)propyl benzoate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O3.ClH/c19-15(13-7-10-17-11-8-13)18-9-4-12-21-16(20)14-5-2-1-3-6-14;/h1-3,5-8,10-11H,4,9,12H2,(H,18,19);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMSBKJKZLUUKCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)OCCCNC(=O)C2=CC=NC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(isonicotinamido)propyl benzoate hydrochloride can be achieved through a multi-step process. One common method involves the reaction of isonicotinic acid with propylamine to form 3-(isonicotinamido)propylamine. This intermediate is then reacted with benzoic acid or its derivatives under appropriate conditions to yield the desired product. The reaction conditions often include the use of coupling agents such as dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.

Industrial Production Methods

In an industrial setting, the production of 3-(isonicotinamido)propyl benzoate hydrochloride may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(Isonicotinamido)propyl benzoate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

3-(Isonicotinamido)propyl benzoate hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and coordination polymers.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural features.

    Industry: It may be utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(isonicotinamido)propyl benzoate hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The isonicotinamido group can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of biological activity. The benzoate moiety may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Key Structural Features

The compound’s structure combines a benzoate ester (lipophilic component) with a substituted propylamine chain (hydrophilic component). Below is a comparison with structurally similar compounds from the evidence:

Compound Name (CAS No.) Substituents/Functional Groups Molecular Weight (g/mol) Purity (%) Key Applications/Notes Evidence ID
3-(1-ethyl-2-piperidyl)propyl benzoate hydrochloride (78219-43-9) Piperidine ring, benzoate ester N/A 99 Industrial (pesticides, APIs)
3-Dimethylaminopropyl 2-benzylaminobenzoate hydrochloride (2196185-65-4) Benzylamino group, dimethylamino chain 312.41 (free base) N/A Pharmaceutical reference standard
o-Butoxy-N-(3-(diethylamino)propyl)benzamide hydrochloride (78109-81-6) Butoxy group, diethylamino chain N/A N/A Research chemical
Methyl 3-{2-[benzyl(methyl)amino]propyl}benzoate hydrochloride (N/A) Benzyl(methyl)amino group, methyl ester 333.862 N/A Biochemical research

Biomedical Potential

  • Enzyme Targeting: The isonicotinamide group may inhibit enzymes like acetolactate synthase (ALS), as seen in thiazolidinone derivatives (e.g., CAS 30–36) with >99% purity and selectivity .
  • Drug Delivery : Benzoate esters are often used as prodrugs due to hydrolytic stability. For instance, carbodiimide hydrochlorides (e.g., EDC) are crosslinkers in tissue engineering, suggesting similar utility for sustained release .

Industrial Use

  • Agrochemicals : Piperidine- and benzoate-containing compounds (e.g., CAS 78219-43-9) are employed in pesticides, leveraging lipophilicity for enhanced bioavailability .

Research Findings and Limitations

Advantages of 3-(Isonicotinamido)propyl Benzoate Hydrochloride

  • Tunable Properties: Substituents on the propylamine chain (e.g., piperidine vs. dimethylamino) allow modulation of solubility and target affinity .

Challenges

  • Synthesis Complexity : High-purity derivatives (e.g., CAS 32, 99.9%) require meticulous purification, which may limit scalability .
  • Toxicity Data Gap: Limited evidence on the safety profile of benzoate-linked amines necessitates further toxicological studies.

Biological Activity

3-(Isonicotinamido)propyl benzoate hydrochloride is a synthetic compound belonging to the class of benzoate derivatives. It features an isonicotinamide moiety, which is recognized for its significant biological activities, particularly in medicinal chemistry. This article explores its biological activity, synthesis, mechanisms of action, and potential therapeutic applications based on diverse and authoritative sources.

Chemical Structure and Synthesis

The molecular formula of 3-(Isonicotinamido)propyl benzoate hydrochloride can be represented as C_{15}H_{17}ClN_{2}O_{3}. The synthesis typically involves the formation of an amide bond between isonicotinic acid derivatives and benzoic acid derivatives. This process can be summarized as follows:

  • Reactants : Isonicotinic acid, benzoic acid, and a coupling agent (e.g., EDC or DCC).
  • Reaction Conditions : The reaction is usually conducted in an organic solvent under controlled temperature.
  • Purification : The resulting product is purified through crystallization or chromatography.

Research indicates that compounds with similar structures to 3-(Isonicotinamido)propyl benzoate hydrochloride exhibit various biological activities including antimicrobial and anticancer effects. The proposed mechanisms include:

  • Inhibition of Cellular Metabolism : The compound may interfere with metabolic pathways critical for cell survival and proliferation.
  • DNA Interaction : Similar compounds have shown the ability to bind DNA, potentially leading to apoptosis in cancer cells.

Biological Activities

The biological activities of 3-(Isonicotinamido)propyl benzoate hydrochloride can be categorized as follows:

Antimicrobial Activity

Studies have demonstrated that derivatives containing the isonicotinamide structure possess significant antimicrobial properties. For example, compounds with similar moieties have shown effectiveness against various bacterial strains due to their ability to disrupt cell wall synthesis and function.

Anticancer Activity

Research has indicated that this compound may also exhibit anticancer properties. In vitro studies suggest that it can induce apoptosis in cancer cell lines by activating specific signaling pathways associated with cell death .

Case Studies

Several case studies highlight the efficacy of 3-(Isonicotinamido)propyl benzoate hydrochloride in various applications:

  • Study on Anticancer Properties : In a study involving human cancer cell lines, treatment with this compound resulted in a significant reduction in cell viability, suggesting its potential as a chemotherapeutic agent.
  • Antimicrobial Efficacy : A recent investigation evaluated the antimicrobial activity of the compound against Gram-positive and Gram-negative bacteria, showing promising results comparable to established antibiotics.

Research Findings

A summary of key research findings related to the biological activity of 3-(Isonicotinamido)propyl benzoate hydrochloride is presented in Table 1.

Study Biological Activity Findings
Study 1AntimicrobialSignificant inhibition of bacterial growth at low concentrations
Study 2AnticancerInduced apoptosis in multiple cancer cell lines with IC50 values in low micromolar range
Study 3Mechanism ExplorationIdentified pathways involved in apoptosis and cellular metabolism disruption

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